Synthesis and Characterization of N-Nitroso Lisinopril Impurity: A Technical Guide
Synthesis and Characterization of N-Nitroso Lisinopril Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Nitroso Lisinopril (B193118) impurity. N-Nitroso Lisinopril is a potential genotoxic impurity that can form in Lisinopril drug substances and products, necessitating rigorous control and monitoring. This document outlines a detailed synthesis protocol, in-depth characterization methodologies including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the relevant data in a structured format. The provided experimental protocols and data are intended to assist researchers and analytical scientists in the identification, quantification, and control of this critical impurity.
Introduction
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Like other pharmaceutical compounds containing secondary amine moieties, Lisinopril is susceptible to nitrosation, leading to the formation of N-nitroso impurities. N-Nitroso Lisinopril is one such impurity that has garnered significant attention due to the potential carcinogenic risk associated with the nitrosamine (B1359907) class of compounds. Regulatory agencies worldwide have established stringent limits for nitrosamine impurities in pharmaceutical products, making their effective control a critical aspect of drug quality and safety.
This guide details the chemical synthesis of N-Nitroso Lisinopril and the analytical techniques for its comprehensive characterization.
Synthesis of N-Nitroso Lisinopril
The synthesis of N-Nitroso Lisinopril involves the reaction of Lisinopril with a nitrosating agent, typically nitrous acid, which is generated in situ from a nitrite (B80452) salt under acidic conditions.[1][2]
Experimental Protocol: Synthesis of N-Nitroso Lisinopril
Materials:
-
Lisinopril Dihydrate
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve Lisinopril Dihydrate (1.0 g, 2.26 mmol) in 20 mL of 1M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.31 g, 4.52 mmol) in 5 mL of deionized water dropwise to the cooled Lisinopril solution over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Nitroso Lisinopril as a pale yellow oil.
Synthesis Pathway
Caption: Synthesis of N-Nitroso Lisinopril.
Characterization of N-Nitroso Lisinopril
Comprehensive characterization of the synthesized N-Nitroso Lisinopril is crucial to confirm its identity and purity. The following analytical techniques are employed.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline | |
| Molecular Formula | C₂₁H₃₀N₄O₆ | |
| Molecular Weight | 434.49 g/mol | |
| CAS Number | 519175-80-5 | |
| Appearance | Pale yellow oil |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of N-Nitroso Lisinopril and for its quantification in drug substances and products.[3][4][5][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Under these conditions, N-Nitroso Lisinopril is expected to have a retention time distinct from Lisinopril and other related impurities. The purity can be determined by the peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification of N-Nitroso Lisinopril, providing molecular weight and structural information.[7][8][9][10][11]
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | As per HPLC method, adjusted for UHPLC |
| Flow Rate | 0.4 mL/min |
| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan and Product Ion Scan |
| Ion | Expected m/z |
| [M+H]⁺ | 435.22 |
| [M+Na]⁺ | 457.20 |
Further fragmentation in MS/MS analysis can provide structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of the nitroso group and the overall molecular structure.[12][13]
| Parameter | Condition |
| Instrument | 400 MHz or higher NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) |
| Techniques | ¹H NMR, ¹³C NMR, COSY, HSQC |
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.30 | m | 5H | Aromatic protons |
| 4.20 - 4.40 | m | 1H | CH-N(NO) |
| 3.40 - 3.60 | m | 2H | Proline CH₂ |
| 2.80 - 3.00 | m | 2H | Benzyl CH₂ |
| 1.20 - 2.20 | m | 16H | Aliphatic protons (Lisinopril backbone) |
Note: The chemical shifts are predicted and may vary based on the solvent and other experimental conditions.
Experimental and Logical Workflows
Synthesis and Purification Workflow
Caption: Workflow for N-Nitroso Lisinopril synthesis.
Characterization Workflow
Caption: Analytical workflow for characterization.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of the N-Nitroso Lisinopril impurity. The detailed protocols and expected data serve as a valuable resource for researchers and quality control laboratories involved in the analysis of Lisinopril and its related substances. Adherence to these or similar validated methods is essential for ensuring the quality and safety of Lisinopril-containing pharmaceutical products in compliance with global regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]
- 4. Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 12. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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